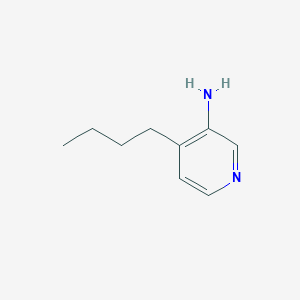

4-Butylpyridin-3-amine

Description

4-Butylpyridin-3-amine is a pyridine derivative featuring a butyl substituent at the 4-position and an amine group at the 3-position of the aromatic ring. Pyridine derivatives are critical in medicinal chemistry due to their role as pharmacophores in drug discovery.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-butylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4,10H2,1H3 |

InChI Key |

KQZDHWJSBHASKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-aminopyridine with butyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Butylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere at low temperatures.

Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines with reduced functional groups.

Substitution: Substituted pyridine derivatives with different alkyl or acyl groups.

Scientific Research Applications

4-Butylpyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-Butylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Lipophilicity: The butyl group in this compound significantly increases logP compared to methyl or nitro-substituted analogs, favoring passive diffusion across biological membranes . Electronic Properties: The 3-amine group acts as an electron donor, while nitro groups (e.g., in 4-Methyl-3-nitropyridin-2-amine) withdraw electrons, altering reactivity in electrophilic substitution or hydrogen bonding .

Synthetic Complexity: this compound likely requires tailored alkylation steps, whereas 3-Amino-4-methylpyridine synthesis employs quaternization and reduction . Multi-substituted derivatives (e.g., phenyl-pyridine hybrids) demand cross-coupling strategies .

Biological Relevance :

- Methyl and nitro-substituted pyridines are well-documented in drug discovery (e.g., as kinase inhibitors or antimicrobials) . The butyl variant’s larger hydrophobic moiety may optimize binding to hydrophobic pockets in enzymes or receptors.

Biological Activity

4-Butylpyridin-3-amine, also known as N-butylpyridin-3-amine, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 175.25 g/mol. The compound features a pyridine ring substituted with an amine group at the 3-position and a butyl group at the 4-position. This structural configuration significantly influences its lipophilicity, enabling better membrane permeability and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : The compound may bind to receptor sites, influencing cellular signaling pathways.

The exact mechanisms can vary depending on the target and context of use, but these interactions are crucial for its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For instance, it was found to reduce cell viability in breast cancer cells by promoting cell cycle arrest and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed effective inhibition at concentrations ranging from 50 to 200 µg/mL.

- Anticancer Activity : Another investigation focused on its effects on human cancer cell lines, demonstrating a dose-dependent decrease in cell proliferation with IC values ranging from 10 to 30 µM across different cancer types.

- Mechanistic Insights : Research into the mechanism revealed that the compound's anticancer effects were associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting a potential for developing therapeutic agents targeting oxidative stress in cancer treatment.

Comparative Analysis with Similar Compounds

When compared to other pyridine derivatives like N-methylpyridin-3-amine and N-propylpyridin-3-amine, this compound shows enhanced lipophilicity due to the longer butyl chain. This property may contribute to its superior biological activity by facilitating better interaction with lipid membranes.

| Compound | Molecular Weight (g/mol) | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | 175.25 | Yes | Yes |

| N-Methylpyridin-3-amine | 121.16 | Moderate | Limited |

| N-Propylpyridin-3-amine | 135.20 | Moderate | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.